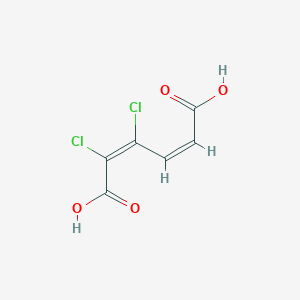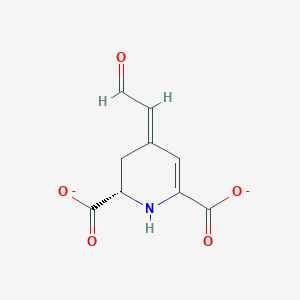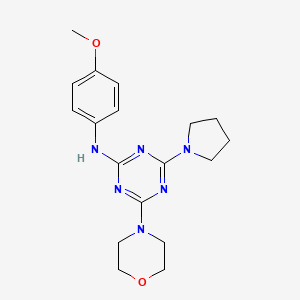![molecular formula C17H28O B1261397 2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol is a tertiary alcohol and a cyclohexenylalkanol. It contains a campholenic cyclohexenyl group. It derives from a hydride of a cyclopentene.
Aplicaciones Científicas De Investigación
Recent Advances in Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation produces a range of products with different oxidation states and functional groups, which are crucial intermediates in the chemical industry. Controllable and selective catalytic oxidation reactions for cyclohexene, ensuring targeted product outcomes, are of significant synthetic value for both academic and industrial applications. The review by Cao et al. (2018) highlights recent advancements in this domain, emphasizing the importance of selected oxidants for achieving desirable results.
Volatomics in Gastrointestinal Disorders
Volatile organic compounds (VOCs), resulting from human metabolism, inflammation, and gut microbiota, offer a non-invasive approach for diagnosing and monitoring gastrointestinal conditions such as IBS and IBD. The review by Van Malderen et al. (2020) discusses the clinical applicability of VOCs, identified through breath and fecal analysis, highlighting specific compounds like propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene as potential biomarkers.
Acidolysis of Lignin Model Compounds
Understanding the acidolysis mechanism of β-O-4-type lignin model compounds is crucial for lignin valorization strategies. The review by Yokoyama (2015) examines the acidolysis of non-phenolic dimeric lignin model compounds, revealing significant insights into the reaction mechanisms and the formation of various intermediates.
Cyclometalating Ligands in Transition-Metal Phosphors
Transition-metal-based phosphors, particularly relevant for OLED technology, benefit significantly from cyclometalating ligands. The critical review by Chi and Chou (2010) delves into methodologies for preparing these phosphors, discussing the role of cyclometalating ligands in emission wavelength tuning and the potential of these phosphors in opto-electronic applications.
4-Methylcyclohexanemethanol (MCHM) Toxicity
The review by Paustenbach et al. (2015) presents data on the toxicity of crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent. It addresses concerns raised by an accidental release into the Elk River, providing a comprehensive overview of the toxicity of crude MCHM and its constituents.
Cyclodextrins and Their Applications
Cyclodextrins, cyclic oligosaccharides, are notable for their inclusion complex-forming capability, significantly modifying the properties of complexed materials. The review by Valle (2004) explores the wide-ranging applications of cyclodextrins in industrial products, technologies, and analytical methods, emphasizing their minimal cytotoxic effects and their utility across various sectors.
α-Terpineol: Biological Properties and Applications
α-Terpineol, a common terpineol found in nature, is recognized for its broad spectrum of biological applications and industrial significance. The study by Khaleel et al. (2018) reviews the relevance of α-terpineol, highlighting its role in medicine and the pharmaceutical industry due to its antioxidant, anticancer, and other therapeutic properties.
Propiedades
Fórmula molecular |
C17H28O |
|---|---|
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
2-[4-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]propan-2-ol |
InChI |
InChI=1S/C17H28O/c1-12-6-11-15(16(12,2)3)13-7-9-14(10-8-13)17(4,5)18/h6-7,14-15,18H,8-11H2,1-5H3 |
Clave InChI |
YDECBIMWSQLJGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)C2=CCC(CC2)C(C)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


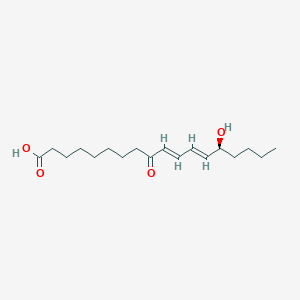
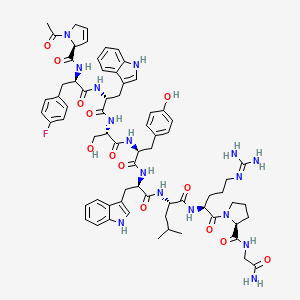

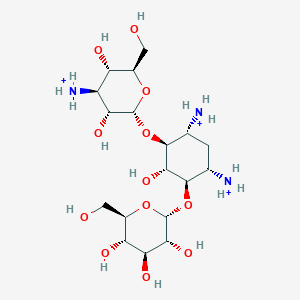
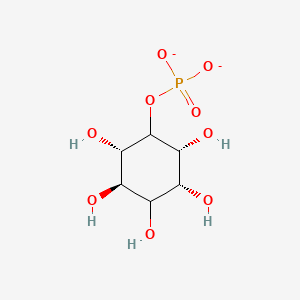
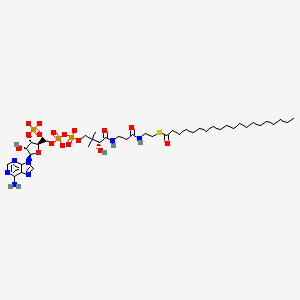
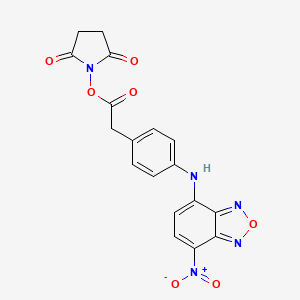
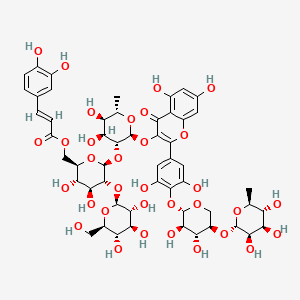
![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
